molecular formula C13H12ClN3S B2565581 4-Chloro-6,7-Dihydro-2-(Methylthio)-7-Phenyl-(5H)-Pyrrolo[2,3-D]Pyrimidine CAS No. 388572-68-7

4-Chloro-6,7-Dihydro-2-(Methylthio)-7-Phenyl-(5H)-Pyrrolo[2,3-D]Pyrimidine

Cat. No. B2565581
CAS RN: 388572-68-7
M. Wt: 277.77
InChI Key: XTIILQDRIQOHEE-UHFFFAOYSA-N
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Description

4-Chloro-6,7-Dihydro-2-(Methylthio)-7-Phenyl-(5H)-Pyrrolo[2,3-D]Pyrimidine (also referred to as 4-Chloro-6,7-DHP-MTP-Pyr) is a novel compound that has been studied for its potential applications in the scientific research field. It is a heterocyclic aromatic compound that contains a sulfur atom and a nitrogen atom in its ring structure. The compound has been found to possess interesting properties that make it a promising candidate for further research and development.

Scientific Research Applications

Chemical Synthesis and Derivative Formation

  • The compound has been used in the synthesis of various chemical derivatives. For instance, 4-chloro-2-phenyl-5-pyrimidinecarbonitrile underwent reactions to form new ring systems, such as 5-amino-7-methyl-2-phenyl-7H-pyrrolo[2,3-d]-pyrimidine-6-carbonitrile and 1,5-dihydro-5-methyl-7-phenyl-2H-pyrrolo[2,3-d:4,5-d′] dipyrimidine-2,4-(3H)dithione, showcasing the compound's utility in creating novel chemical entities (Kim & Santilli, 1971).

Antiviral Research

  • Some derivatives of the compound demonstrated slight antiviral activity and cytotoxicity in tests involving human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). However, their antiviral activity was not well separated from cytotoxicity, leading to the conclusion that these compounds did not merit further study (Saxena et al., 1988).

Antimalarial and Antiparasitic Studies

  • Enhanced antiparasitic selectivity and in vivo antiparasitic effects against murine malaria (P. berghei) and avian malaria (P. gallinaceum) were observed with certain derivatives of the compound. These effects were achieved without an evident increase in host toxicity, indicating the potential of these derivatives in antimalarial and antiparasitic research (Southwick et al., 1974).

Catalytic Research

  • The compound served as a starting material in microwave-promoted cross-coupling reactions, indicating its role in catalytic processes and the synthesis of structurally diverse pyrrolo[2,3-d]pyrimidines. This showcases the compound's relevance in facilitating and understanding catalytic reactions (Prieur et al., 2015).

Antiproliferative and Antiviral Activity

  • Certain 4-substituted and 4,5-disubstituted derivatives of the compound exhibited antiproliferative and antiviral activities. The 4-amino- and 4-(hydroxyamino)-5-halogenated derivatives, in particular, inhibited cell growth and were active against human cytomegalovirus and herpes simplex type 1. This suggests potential therapeutic applications of the compound's derivatives (Pudlo et al., 1990).

properties

IUPAC Name

4-chloro-2-methylsulfanyl-7-phenyl-5,6-dihydropyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3S/c1-18-13-15-11(14)10-7-8-17(12(10)16-13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIILQDRIQOHEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(CCN2C3=CC=CC=C3)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

388572-68-7
Record name 4-Chloro-6,7-dihydro-2-(methylthio)-7-phenyl-(5H)-pyrrolo[2,3-d]pyrimidine
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